A-841720

説明

A-841720は、代謝型グルタミン酸受容体1(mGlu1)の強力な非競合的選択的アンタゴニストです。 この化合物は、特に高い選択性と有効性により慢性疼痛の研究において科学研究で大きな可能性を示しています .

特性

IUPAC Name |

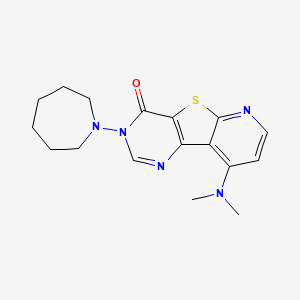

5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5OS/c1-20(2)12-7-8-18-16-13(12)14-15(24-16)17(23)22(11-19-14)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWGXEGOXODOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C2C3=C(C(=O)N(C=N3)N4CCCCCC4)SC2=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236030 | |

| Record name | A-841720 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869802-58-4 | |

| Record name | A-841720 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869802584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-841720 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-841720 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8C5C9D65S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

合成経路と反応条件: A-841720の合成には、コア構造の調製から始まり、官能基の修飾が続く、複数のステップが含まれます。 主要なステップには以下が含まれます。

ピリド[3',2'4,5]チエノ[3,2-d]ピリミジン-4(3H)-オンコアの形成:

ジメチルアミノ基の導入:

ヘキサヒドロ-1H-アゼピン-1-イル基の結合:

工業生産方法: this compoundの工業生産は、収率を最大化し、コストを最小限に抑えるために、合成経路の最適化を伴う可能性が高いでしょう。 これには、反応のスケールアップ、反応条件(温度、圧力、溶媒)の最適化、効率と再現性を高めるための連続フロー技術の採用が含まれます。

化学反応の分析

反応の種類: A-841720は、以下を含むさまざまな化学反応を受ける可能性があります。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になります。

還元: 還元反応は、分子内の特定の官能基を修飾できます。

置換: 求核置換反応と求電子置換反応を使用して、官能基を導入または置換できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムのような一般的な酸化剤を使用できます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

置換: 適切な条件(例えば、塩基または酸触媒の存在下)で、ハロアルカンまたはアシルクロリドのような試薬を使用できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、置換反応は、化合物の特性を変更するさまざまな官能基を導入できます。

4. 科学研究への応用

This compoundは、科学研究で幅広い用途があります。

化学: mGlu1受容体の特性と機能を研究するためのツール化合物として使用されます。

生物学: さまざまな生物学的プロセスにおけるmGlu1受容体の役割を理解するのに役立ちます。

医学: mGlu1受容体の選択的アンタゴニストであるため、慢性疼痛やその他の神経疾患の治療の可能性について研究されています

産業: mGlu1受容体を標的とする新しい治療薬の開発における潜在的な応用。

科学的研究の応用

Structure and Composition

- IUPAC Name : 5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

- Molecular Formula : C₁₇H₂₁N₅OS

- Molecular Weight : 345.45 g/mol

Neuroscience

A-841720 has been primarily investigated for its implications in chronic pain management and neuropsychiatric disorders :

- Chronic Pain : Studies indicate that this compound's antagonistic effects on mGlu1 receptors can alleviate pain responses in animal models, suggesting its potential as a treatment for chronic pain syndromes.

- Anxiety Disorders : By modulating glutamate signaling pathways, this compound may offer therapeutic benefits for anxiety-related conditions.

Cancer Research

Recent investigations have explored the compound's role in cancer therapy:

Radioligand Development

This compound is being explored as a potential radioligand for imaging studies:

- Positron Emission Tomography (PET) : Its ability to selectively bind to mGlu1 receptors makes it a candidate for developing PET radioligands that could help visualize receptor activity in vivo, providing insights into various neurological conditions .

Case Study 1: Chronic Pain Management

A study published in Neuroscience Letters examined the effects of this compound on neuropathic pain models. Results indicated a significant reduction in pain-related behaviors when administered prior to pain induction, highlighting its potential utility in clinical settings.

Case Study 2: Tumor Growth Inhibition

Research featured in Cancer Research assessed the efficacy of this compound analogs against various cancer cell lines. The results demonstrated that these compounds inhibited cell proliferation through modulation of the PI3K/Akt pathway, suggesting that this compound could be part of a new class of anticancer agents .

作用機序

A-841720は、mGlu1受容体に選択的に結合し、阻害することで効果を発揮します。 この阻害は、疼痛知覚を含むさまざまな生理学的プロセスに関与する、受容体のダウンストリームシグナル伝達経路の活性化を防ぎます。 この化合物の高い選択性は、オフターゲット効果を最小限に抑え、研究において貴重なツールとなっています .

類似化合物:

JNJ-16259685: 疼痛研究における類似の用途を持つ別の選択的mGlu1受容体アンタゴニスト。

LY456236: mGlu1受容体に対する選択性と効力が同等な化合物。

This compoundの独自性: this compoundは、mGlu5受容体に対するmGlu1に対する高い選択性(34倍の選択性)と、他の神経伝達物質受容体、イオンチャネル、トランスポーターに対する有意な活性がないことで際立っています . これにより、他の経路からの干渉なしに、mGlu1受容体の特定の役割を研究するのに特に役立ちます。

類似化合物との比較

JNJ-16259685: Another selective mGlu1 receptor antagonist with similar applications in pain research.

LY456236: A compound with comparable selectivity and potency for mGlu1 receptors.

Uniqueness of A-841720: this compound stands out due to its high selectivity for mGlu1 over mGlu5 receptors (34-fold selectivity) and its lack of significant activity at other neurotransmitter receptors, ion channels, and transporters . This makes it particularly useful for studying the specific roles of mGlu1 receptors without interference from other pathways.

生物活性

The compound 5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one represents a unique structure with potential biological significance. This article reviews its biological activity based on available research findings, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The molecular structure of the compound is complex, characterized by a tricyclic framework and several functional groups that may contribute to its biological activity. The presence of an azepane ring and a dimethylamino group suggests potential interactions with biological targets such as receptors or enzymes.

Antimicrobial Activity

Research has shown that compounds with similar triazine frameworks exhibit antimicrobial properties. For instance, triazine analogues have been developed and tested for antiamoebic activity against Entamoeba histolytica, demonstrating significant inhibitory effects (IC50 values ranging from 0.81 to 7.31 μM) . Although specific data on the compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Cytotoxicity and Cancer Research

The compound's structural features may also position it as a candidate for cancer therapy. Studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, benzodiazepine dimers have shown promising cytotoxic activity against lung cancer cells (A549) and epidermoid carcinoma cells (A-431), indicating that similar compounds might exhibit comparable activities .

Synthesis and Evaluation

In one study, researchers synthesized a series of tetrahydroisoquinoline derivatives and evaluated their activity against κ-opioid receptors. The structure-activity relationship (SAR) revealed that modifications in the molecular structure significantly influenced biological activity . This approach can be mirrored for our compound to explore its pharmacological potential.

In Vitro Studies

In vitro assays are crucial for assessing the biological activity of new compounds. The MTT assay is commonly used to evaluate cell viability post-treatment with various concentrations of compounds . Similar methodologies can be applied to test the compound's efficacy against targeted cancer cell lines or pathogens.

Data Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。